molecular formula C21H13N3O4 B3631970 4-{(E)-1-cyano-2-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]ethenyl}benzonitrile

4-{(E)-1-cyano-2-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]ethenyl}benzonitrile

Cat. No.: B3631970
M. Wt: 371.3 g/mol
InChI Key: GHORBISORRRAJV-YBEGLDIGSA-N
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Description

4-{(E)-1-cyano-2-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]ethenyl}benzonitrile is a complex organic compound characterized by its unique structure, which includes a cyano group, a furan ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-1-cyano-2-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]ethenyl}benzonitrile typically involves multiple steps, starting with the preparation of the furan ring and the nitrophenyl group. The key steps include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: This step involves nitration of the furan ring, followed by methoxylation.

    Formation of the Ethenyl Linkage: This is typically done through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the ethenyl linkage.

    Introduction of the Cyano Group: This can be achieved through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyano group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-1-cyano-2-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]ethenyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring and the nitrophenyl group can be oxidized under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines and alcohols.

Major Products

    Oxidation: Oxidized derivatives of the furan ring and nitrophenyl group.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Substituted derivatives of the cyano group.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe for studying biological processes due to its unique structure.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-{(E)-1-cyano-2-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]ethenyl}benzonitrile would depend on its specific application. For example, if it is used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-{(E)-1-cyano-2-[5-(2-methoxyphenyl)furan-2-yl]ethenyl}benzonitrile: Lacks the nitro group, which may affect its reactivity and biological activity.

    4-{(E)-1-cyano-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl}benzonitrile: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

The presence of both the methoxy and nitro groups in 4-{(E)-1-cyano-2-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]ethenyl}benzonitrile makes it unique, as these groups can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile compound for various applications.

Properties

IUPAC Name

4-[(E)-1-cyano-2-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O4/c1-27-21-11-17(24(25)26)6-8-19(21)20-9-7-18(28-20)10-16(13-23)15-4-2-14(12-22)3-5-15/h2-11H,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHORBISORRRAJV-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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